molecular formula C5H5NO3 B6266292 prop-2-en-1-yl N-carbonylcarbamate CAS No. 30447-86-0

prop-2-en-1-yl N-carbonylcarbamate

Cat. No.: B6266292
CAS No.: 30447-86-0
M. Wt: 127.1
InChI Key:
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Description

Prop-2-en-1-yl N-carbonylcarbamate is a chemical compound with the molecular formula C5H7NO3. It is known for its unique structure, which includes an isocyanate group and a prop-2-en-1-yl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Scientific Research Applications

Prop-2-en-1-yl N-carbonylcarbamate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: This compound is used in the production of polymers, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl N-carbonylcarbamate typically involves the reaction of prop-2-en-1-ylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl N-carbonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of prop-2-en-1-yl N-carbonylcarbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate
  • Diallyl iminodicarbonate

Comparison

Prop-2-en-1-yl N-carbonylcarbamate is unique due to its specific reactivity and the presence of both an isocyanate group and a prop-2-en-1-yl groupIn comparison, similar compounds may lack one of these functional groups, limiting their reactivity and versatility .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-en-1-yl N-carbonylcarbamate involves the reaction of propargyl alcohol with phosgene to form propargyl chloroformate, which is then reacted with N,N-dimethylurea to form propargyl N,N-dimethylcarbamate. This intermediate is then reacted with prop-2-en-1-amine to form the final product, prop-2-en-1-yl N-carbonylcarbamate.", "Starting Materials": [ "Propargyl alcohol", "Phosgene", "N,N-dimethylurea", "Prop-2-en-1-amine" ], "Reaction": [ "Propargyl alcohol is reacted with phosgene in the presence of a catalyst to form propargyl chloroformate.", "Propargyl chloroformate is then reacted with N,N-dimethylurea in the presence of a base to form propargyl N,N-dimethylcarbamate.", "Propargyl N,N-dimethylcarbamate is then reacted with prop-2-en-1-amine in the presence of a catalyst to form prop-2-en-1-yl N-carbonylcarbamate." ] }

CAS No.

30447-86-0

Molecular Formula

C5H5NO3

Molecular Weight

127.1

Purity

85

Origin of Product

United States

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